
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a fluoro substituent, a furan ring, and a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonation: The amino group can then be converted to a sulfonamide by reacting with a sulfonyl chloride.
Substitution Reactions: Introduction of the ethoxy and fluoro groups can be achieved through electrophilic aromatic substitution.
Furan and Methoxyethyl Group Introduction: The furan-3-ylmethyl and 2-methoxyethyl groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets might include enzymes such as dihydropteroate synthase. The pathways involved could include competitive inhibition or enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide: can be compared with other sulfonamides such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. The presence of the furan ring and the specific substitution pattern on the benzene ring may offer distinct reactivity and interaction profiles compared to other sulfonamides.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5S/c1-3-23-16-5-4-14(10-15(16)17)24(19,20)18(7-9-21-2)11-13-6-8-22-12-13/h4-6,8,10,12H,3,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDAIMAOXFDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)

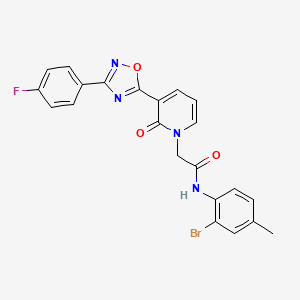
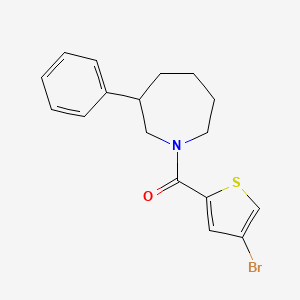
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2767391.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

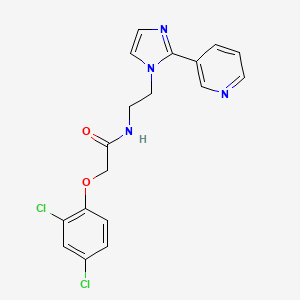
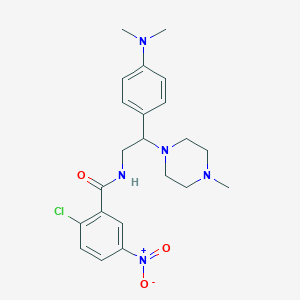
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
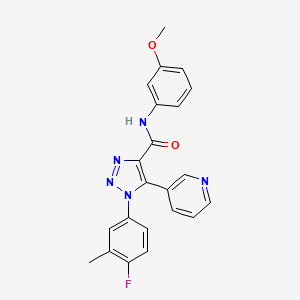
![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)
